molecular formula C24H19ClFN3O4S B2478466 (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide CAS No. 866342-37-2

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2478466
CAS No.: 866342-37-2
M. Wt: 499.94
InChI Key: DGCRSOSTRZJCKG-COOPMVRXSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of sulfonamido, imino, and carboxamide functional groups, along with chloro and fluoro substituents, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using a sulfonyl chloride reagent.

    Addition of the Imino Group: The imino group can be added through a condensation reaction with an amine derivative.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of functional groups such as sulfonamido and imino may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

The unique combination of functional groups and the chromene core in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4S/c1-2-15-7-9-17(10-8-15)27-23(30)19-13-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-11-12-21(26)20(25)14-18/h3-14,29H,2H2,1H3,(H,27,30)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCRSOSTRZJCKG-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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